11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone
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Overview
Description
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone is a complex organic compound known for its unique tricyclic structure. This compound is characterized by its azatricyclic core, which is fused with a methoxypiperidinyl group. The molecular formula of this compound is C17H22N2O, and it has a significant role in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the azatricyclic core, followed by the introduction of the methoxypiperidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
Scientific Research Applications
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene: Shares the azatricyclic core but lacks the methoxypiperidinyl group.
1-{4-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-11-yl}-2,2,2-trifluoroethan-1-one: Contains an amino group and a trifluoroethanone moiety, offering different chemical properties.
Uniqueness
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone is unique due to its combination of the azatricyclic core and the methoxypiperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-12-8-10-18(11-9-12)17(20)19-15-6-7-16(19)14-5-3-2-4-13(14)15/h2-5,12,15-16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVXWIZFEWPEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)N2C3CCC2C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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